5-(Chlorocarbonyl)thiophen-3-yl acetate
Description
5-(Chlorocarbonyl)thiophen-3-yl acetate is a thiophene derivative featuring a chlorocarbonyl (-COCl) group at the 5-position and an acetate ester (-OAc) at the 3-position of the thiophene ring. The chlorocarbonyl group is highly electrophilic, making it amenable to nucleophilic acyl substitution reactions, while the acetate ester may enhance solubility or serve as a protecting group. Thiophene derivatives are widely explored for their electronic properties and bioactivity, often serving as scaffolds in drug discovery .
Properties
CAS No. |
40748-92-3 |
|---|---|
Molecular Formula |
C7H5ClO3S |
Molecular Weight |
204.63 g/mol |
IUPAC Name |
(5-carbonochloridoylthiophen-3-yl) acetate |
InChI |
InChI=1S/C7H5ClO3S/c1-4(9)11-5-2-6(7(8)10)12-3-5/h2-3H,1H3 |
InChI Key |
FMJGPYLKRGQMKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CSC(=C1)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Reactivity
5-(Thiophen-3-yl)-2'-Deoxyuridine ()
- Structure : A nucleoside analogue with a thiophen-3-yl group at the 5-position of 2'-deoxyuridine.
- Synthesis : Prepared via Suzuki-Miyaura coupling in aqueous conditions using palladium acetate and triphenylphosphine, yielding moderate to good results .
- Comparison : Unlike 5-(Chlorocarbonyl)thiophen-3-yl acetate, this compound lacks the reactive chlorocarbonyl group. Its biological relevance (as a nucleoside analogue) contrasts with the likely role of the target compound as a synthetic intermediate.
Benzo[b]thiophen-3-yl Derivatives ()
- Structure : Complex molecules featuring benzo[b]thiophen-3-yl moieties linked to tetrazole and oxadiazole rings.
- Application : These compounds act as selective HDAC6 inhibitors for treating peripheral neuropathy .
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate ()
- Structure: A thiophene derivative with amino, methyl, phenyl, and ester substituents.
- Synthesis: Synthesized via the Gewald reaction, a method for generating 2-aminothiophenes .
- Comparison : While both compounds contain thiophene cores, the absence of a chlorocarbonyl group in this analogue limits its reactivity for further derivatization compared to the target compound.
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